5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid
Description
Properties
IUPAC Name |
5-[(2-chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c12-11-13-4-3-9(15-11)14-6-1-2-8(16)7(5-6)10(17)18/h1-5,16H,(H,17,18)(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFQLCDTWQARRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC=C2)Cl)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid typically involves the reaction of 2-chloropyrimidine with 2-hydroxybenzoic acid under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which is a widely used technique in organic synthesis . The reaction conditions often involve the use of a base such as cesium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Key Observations:
- Substituent Bulk and Hydrophobicity: Prenyl groups (e.g., in 5-(bis(3-methylbut-2-enyl)amino)-2-hydroxybenzoic acid) enhance thermotolerance but fail to activate longevity pathways like DAF-16, possibly due to steric hindrance limiting nuclear translocation .
- Electron-Withdrawing Groups : Chlorine atoms (as in HZ52 or the target compound) improve binding to enzymes like 5-lipoxygenase or kinases by modulating electron density .
- Extended Side Chains: The octanoic acid chain in HZ52 enhances membrane permeability and sustained enzyme inhibition .
Mechanistic and Functional Comparisons
- Anti-Inflammatory Activity: The bromo-carboxypropenoyl derivative () shows potent anti-inflammatory effects with an ED₅₀ of 1.2 mg/kg in rat models, outperforming traditional 5-aminosalicylic acid derivatives. HZ52 inhibits 5-lipoxygenase (IC₅₀ = 0.8 µM), reducing leukotriene biosynthesis and inflammation .
- Neuroprotection :
- Thermotolerance vs. Lifespan: While 5-(bis(3-methylbut-2-enyl)amino)-2-hydroxybenzoic acid increases HSP-16.2 expression (2.5-fold) and survival under heat stress, it lacks lifespan extension due to its inability to activate DAF-16, unlike aspirin, which extends lifespan via dietary restriction-like mechanisms .
Biological Activity
5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid (CAS No. 2061353-14-6) is a compound that belongs to the class of pyrimidine derivatives. These compounds are recognized for their diverse biological activities and are frequently utilized in medicinal chemistry for therapeutic development. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H8ClN3O3, with a molecular weight of 247.65 g/mol. The structure consists of a chloropyrimidine moiety linked to a hydroxybenzoic acid, which imparts unique chemical properties conducive to biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit various enzymatic activities by binding to active sites, thus modifying biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases like cancer and infections.
- Receptor Binding : It may interact with cellular receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against various bacterial strains.
- Anticancer Potential : There is emerging evidence indicating its potential as an anticancer agent through the induction of apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory cytokines.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Table 2: Comparison with Similar Compounds
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 4-Amino-5-chloro-2-hydroxybenzoic acid | Hydroxybenzoic derivative | Moderate anticancer |
| 2-Amino-4-chloropyrimidine | Pyrimidine derivative | Antimicrobial |
| 5-Fluoro-2-hydroxybenzoic acid | Fluorinated hydroxybenzoic | Antimicrobial and anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
